Methyl 2-((2-(4-methoxyphenyl)-1-oxo-3-(3-pyridyl)-4-2,3,4-trihydroisoquinolyl)carbonylamino)acetate
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Description
Methyl 2-((2-(4-methoxyphenyl)-1-oxo-3-(3-pyridyl)-4-2,3,4-trihydroisoquinolyl)carbonylamino)acetate is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.475. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((2-(4-methoxyphenyl)-1-oxo-3-(3-pyridyl)-4-2,3,4-trihydroisoquinolyl)carbonylamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((2-(4-methoxyphenyl)-1-oxo-3-(3-pyridyl)-4-2,3,4-trihydroisoquinolyl)carbonylamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of two different fragments using a palladium catalyst. Methyl 2-((2-(4-methoxyphenyl)-1-oxo-3-(3-pyridyl)-4-2,3,4-trihydroisoquinolyl)carbonylamino)acetate can serve as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .
Calcium Channel Antagonist
The compound has been investigated as a potential calcium channel antagonist. Calcium channels play crucial roles in cellular processes, and modulating their activity can have therapeutic implications. Further research is needed to explore its efficacy in this context .
Antioxidant Properties
Derivatives of Methyl 2-((2-(4-methoxyphenyl)-1-oxo-3-(3-pyridyl)-4-2,3,4-trihydroisoquinolyl)carbonylamino)acetate exhibit antioxidant properties. These compounds may protect cells from oxidative damage, making them relevant in health-related research .
properties
IUPAC Name |
methyl 2-[[2-(4-methoxyphenyl)-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-32-18-11-9-17(10-12-18)28-23(16-6-5-13-26-14-16)22(24(30)27-15-21(29)33-2)19-7-3-4-8-20(19)25(28)31/h3-14,22-23H,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCQPSCZFIKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)OC)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-(4-methoxyphenyl)-1-oxo-3-(3-pyridyl)-4-2,3,4-trihydroisoquinolyl)carbonylamino)acetate |
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